REACTION_CXSMILES
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C([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:6]=2[CH:5]=1)(O)=O.CN1CCN(C)C1=O.N12CCCN=C1CCCCC2>Cl>[Cl:13][C:12]1[C:6]2[CH:5]=[CH:4][S:8][C:7]=2[CH:9]=[CH:10][CH:11]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C1=CC2=C(S1)C=CC=C2Cl
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
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CN1C(N(CC1)C)=O
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Name
|
|
Quantity
|
140.7 mL
|
Type
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reactant
|
Smiles
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N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
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350 mL
|
Type
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solvent
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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177.5 (± 17.5) °C
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Type
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CUSTOM
|
Details
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with stirring for 6 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After the mixture was cooled to 10° C.
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Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
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Type
|
EXTRACTION
|
Details
|
After the mixture was extracted with toluene (500 ml)
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Type
|
WASH
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Details
|
the toluene layer was washed with 3N-hydrochloric acid, water, aqueous sodium bicarbonate solution, water, saline, and water in this order
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Type
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CONCENTRATION
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Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |